molecular formula C11H13N5O B2650988 N-(3-(1H-imidazol-1-yl)propyl)pyrimidine-2-carboxamide CAS No. 1286696-61-4

N-(3-(1H-imidazol-1-yl)propyl)pyrimidine-2-carboxamide

Cat. No.: B2650988
CAS No.: 1286696-61-4
M. Wt: 231.259
InChI Key: SCWMOSOXZWSUNF-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)pyrimidine-2-carboxamide is a compound that features both an imidazole ring and a pyrimidine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the pyrimidine ring is a six-membered heterocyclic structure with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)pyrimidine-2-carboxamide typically involves the condensation of 3-(1H-imidazol-1-yl)propylamine with pyrimidine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives .

Scientific Research Applications

N-(3-(1H-imidazol-1-yl)propyl)pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrimidine ring can interact with nucleic acids and proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c17-11(10-13-3-1-4-14-10)15-5-2-7-16-8-6-12-9-16/h1,3-4,6,8-9H,2,5,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWMOSOXZWSUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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